N-[1-(4-ethylphenyl)ethyl]-1-benzothiophene-3-carboxamide
Overview
Description
N-[1-(4-ethylphenyl)ethyl]-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H19NOS and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.11873540 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
N-[1-(4-ethylphenyl)ethyl]-1-benzothiophene-3-carboxamide is a compound that can be synthesized through various chemical reactions, involving intermediates and derivatives of thiophene-2-carboxamide and benzothiophene. For instance, the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride yields ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide, which upon further reactions can lead to a new series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds have been characterized through various analytical techniques and evaluated for their antimicrobial activity, indicating potential applications in the development of new antibacterial and antifungal agents (Spoorthy et al., 2021).
Biological Activity and Applications
The research on derivatives related to this compound also encompasses their biological activities. Various synthesized compounds have shown antibacterial and antifungal properties, indicating their potential use in developing new therapeutic agents. For example, certain thiophene-3-carboxamide derivatives have been identified to possess significant antibacterial and antifungal activities, making them candidates for further pharmaceutical research and drug development (Vasu et al., 2005).
Crystal Structure and Drug Design
The study of crystal habits and biological properties of related compounds, such as N-(4-Trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, reveals the importance of crystal habitus in influencing the biological properties of a compound. This research underscores the critical role of crystal structure in the drug design process, suggesting that modifications in crystal habitus could lead to significant differences in pharmacological activities, thus providing a pathway for the optimization of therapeutic agents (Ukrainets et al., 2019).
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-3-14-8-10-15(11-9-14)13(2)20-19(21)17-12-22-18-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXGKQYFKQJWRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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